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molecular formula C10H13NO2 B1581097 N-(4-Methoxy-2-methylphenyl)acetamide CAS No. 31601-41-9

N-(4-Methoxy-2-methylphenyl)acetamide

Cat. No. B1581097
M. Wt: 179.22 g/mol
InChI Key: AYRUKGQCGNNMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262220B2

Procedure details

34 g(0.19 mol) of N-(4-methoxy-2-methylphenyl)acetamide were added in small portions to a mixture of 40 ml of glacial acetic acid and 70 ml of fuming nitric acid at −10 to −15° C. These portions were such that the temperature did not rise above −10° C. The reaction mixture was then poured onto ice. The resulting precipitate was filtered off with suction and washed with water, ethanol and diethyl ether. 22.5 g (53%) of the desired product were obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[C:5]([CH3:13])[CH:4]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:8]([N+:14]([O-:16])=[O:15])=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[C:5]([CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC(C)=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above −10° C
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water, ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1[N+](=O)[O-])NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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